molecular formula C5H8N2O2S B385927 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione CAS No. 39137-36-5

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B385927
CAS No.: 39137-36-5
M. Wt: 160.2g/mol
InChI Key: PSJIYWXYXJTRRY-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C5H8N2O2S and its molecular weight is 160.2g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

1. Biological Potential and Historical Development

1,3-thiazolidin-4-one and its analogues, including 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, have demonstrated significant biological potential and are found in commercial pharmaceuticals. The synthesis of these compounds dates back to the mid-19th century. They have been a subject of extensive research due to their structural and biological properties. Recent studies have focused on their green synthesis, emphasizing the importance of environmental awareness and the sustainability of chemical processes. These compounds hold promise for future developments in medicinal chemistry, targeting various diseases due to their pharmacological importance (Santos et al., 2018).

2. Structural and Mechanistic Insights

The rhodanine core, closely related to this compound, has shown numerous biological activities. Despite some challenges related to specificity and selectivity, these compounds' biological activity and the mechanisms of target modulation provide valuable insights. This underscores the importance of critical evaluation of these compounds in drug discovery and development (Tomašič & Mašič, 2012).

3. Pharmacological Importance and Therapeutic Applications

This compound and its derivatives exhibit a wide range of pharmacological activities, making them valuable scaffolds in drug development. They have been explored for their roles as antimicrobial, antitumor, and antidiabetic agents, reflecting their versatile nature and potential for structural modification. This versatility has led to various synthetic methodologies to synthesize the 2,4-thiazolidinedione core, demonstrating the compound's significance in medicinal chemistry (Singh et al., 2022).

4. Impact on Environmental and Green Chemistry

The synthesis and application of this compound derivatives align with the principles of green chemistry. Recent advancements emphasize the reduction or elimination of hazardous materials and the adoption of sustainable synthetic processes. The development of microwave-assisted protocols for green synthesis highlights the compound's significance in fostering an environmentally conscious approach to chemical synthesis and drug development (JacqulineRosy et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid, have been found to interact with delta-aminolevulinic acid dehydratase . This enzyme plays a crucial role in the biosynthesis of heme, a vital component of hemoglobin, cytochromes, and other hemoproteins.

Mode of Action

Related compounds like 2-aminoethyl carboxamide derivatives have been reported to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might interact with its targets in a similar manner, potentially altering neurotransmitter levels and affecting neuronal signaling.

Biochemical Pathways

It’s worth noting that related compounds have been found to influence the synthesis of thymidine, a nucleoside essential for dna replication . This suggests that this compound might have an impact on DNA synthesis and cell proliferation.

Pharmacokinetics

Related compounds like n-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been reported to have a density of 102 g/cm3 at 20 °C , which might influence its distribution in the body

Result of Action

Related compounds like 3-(2-aminoethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione have been reported to exhibit antifungal activity . This suggests that this compound might also have antimicrobial properties.

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJIYWXYXJTRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39137-36-5
Record name 39137-36-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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